molecular formula C9H9FO2 B1349110 2'-Fluoro-4'-methoxyacetophenone CAS No. 74457-86-6

2'-Fluoro-4'-methoxyacetophenone

Cat. No. B1349110
CAS RN: 74457-86-6
M. Wt: 168.16 g/mol
InChI Key: PIRRWUMTIBFCCW-UHFFFAOYSA-N
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Description

2-Fluoro-4'-methoxyacetophenone (FMA) is an organic compound with a wide range of applications in research and industry. It is an important building block for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and food additives. FMA is also used in the synthesis of organic fluorides, perfluoroalkyl compounds, and other fluorinated compounds. FMA has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Photosensitization Studies

2'-Fluoro-4'-methoxyacetophenone (2-FMA) has been studied for its photosensitizing properties. Lizhe Liu et al. (2015) explored the efficiency of 2'-methoxyacetophenone (a compound structurally similar to 2-FMA) in photosensitizing the triplet state of thymine dinucleotides. The compound exhibited efficient intersystem crossing from the singlet to the triplet state, making it suitable for time-resolved experiments on triplet-sensitizing processes (Liu et al., 2015).

Synthesis of Fluorinated Compounds

2-FMA serves as a precursor in synthesizing various fluorinated organic compounds. Stepanova et al. (2020) synthesized 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole using 2-FMA via the Hurd-Mori reaction. This synthesis pathway highlights the compound's utility in constructing fluorinated heterocycles, which are valuable in medicinal chemistry and materials science (Stepanova et al., 2020).

Quantum Chemical Studies

2-FMA has also been the subject of quantum chemical studies to understand its structural and electronic properties. V. Arjunan et al. (2014) conducted a detailed study on 2-hydroxy-4-methoxyacetophenone, closely related to 2-FMA, to investigate its optimized geometry, vibrational frequencies, NMR isotropic chemical shifts, and various electronic properties. Such studies provide insights into the molecular behavior and potential reactivity of 2-FMA and related compounds (Arjunan et al., 2014).

Fluorination Reactions

Research by Zhou Yu (2002) on derivatives of 2-FMA demonstrated its versatility in synthesizing intermediates for herbicides. The study outlined a multi-step synthesis starting from 4-chloro-2-fluoroanisole leading to 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate in herbicide production. This showcases 2-FMA's role in the synthesis of agrochemicals (Yu, 2002).

Reactivity and Selectivity Studies

The electrophilic and nucleophilic reactivity of 2-FMA and its derivatives have been explored to understand their chemical behavior. Erik Fuglseth et al. (2008) studied the fluorination of para-substituted acetophenones, providing insights into the reactivity and selectivity of fluorinated acetophenones like 2-FMA. This research contributes to the broader understanding of fluorine chemistry and the development of fluorination methodologies (Fuglseth et al., 2008).

properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRRWUMTIBFCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343871
Record name 2'-Fluoro-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-methoxyacetophenone

CAS RN

74457-86-6
Record name 2'-Fluoro-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-4'-methoxyacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aluminum chloride (30.0 g, 0.6 mol) and chloroform (750 mL) were place in a 2 L three-necked round bottom flask fitted with a mechanical stirrer and cooled by means of an ice bath. To the stirred solution acetyl chloride (51.0 g, 0.65 mol) was added dropwise, maintaining the temperature between 5-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition at 5-10° C. of 3-fluoroanisole (62.6 g 0.5 mol). The mixture was stirred at 0-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 ml), dried over anhydrous MgSO4, filtered and concentrated in vacuo to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 93-94° C.; 1H NMR (DMSO-d6) 7.8 (m, 2H), 7.3 (t, 1H), 3.9 (s, 3H), 3.5 (s,3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
62.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2'-Fluoro-4'-methoxyacetophenone of interest in the context of leishmaniasis research?

A1: Leishmaniasis, a neglected tropical disease, poses significant health challenges. Chalcones, a class of natural products, have shown promise as potential chemotherapeutic agents against leishmaniasis. [] 2'-Fluoro-4'-methoxyacetophenone serves as a key building block in synthesizing novel chalcone derivatives. The research highlights that incorporating halogens, like fluorine, in chalcone structures can enhance their antiparasitic properties. [] Therefore, 2'-Fluoro-4'-methoxyacetophenone is employed to create new chalcone candidates for antileishmanial drug discovery.

Q2: How is 2'-Fluoro-4'-methoxyacetophenone utilized in the synthesis of novel compounds, and what is the significance of this process?

A2: 2'-Fluoro-4'-methoxyacetophenone undergoes a Claisen-Schmidt condensation reaction with 4-chlorobenzaldehyde in the presence of aqueous sodium hydroxide and ethanol. [] This reaction yields (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, a novel chalcone derivative. The Claisen-Schmidt condensation is a vital synthetic tool in organic chemistry for constructing α,β-unsaturated ketones like chalcones. This specific synthesis is significant because it generates a new chemical entity with potential antileishmanial activity, contributing to the search for more effective treatments for this disease.

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